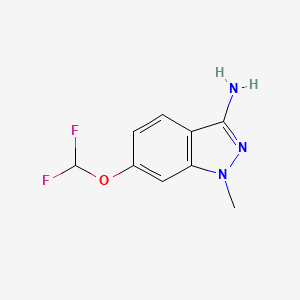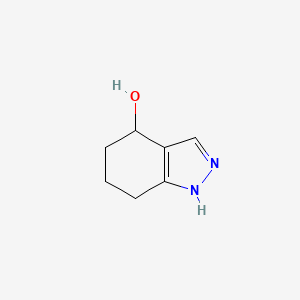
5-(3,4-dimethylphenyl)-1H-pyrazole
Vue d'ensemble
Description
5-(3,4-Dimethylphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It is a colorless solid with a molecular weight of 192.22 g/mol and a melting point of 58-60 °C. It is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, drug development, and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound 5-(3,4-dimethylphenyl)-1H-pyrazole serves as a versatile starting material for the synthesis of various heterocyclic systems, which are commonly found in pharmaceuticals. For instance, its reaction with ethyl acetoacetate can lead to the formation of tetrahydropyridones, compounds known for their potential therapeutic applications .
Development of Pharmaceuticals
Due to the structural similarity of pyrazoles to the pyrimidine moiety of nucleotides, they are often used in the design and development of new pharmaceuticals. This includes the creation of drugs with potential antibacterial, antifungal, and antiparasitic properties .
Agricultural Chemicals
Pyrazole derivatives are explored for their use in agriculture, particularly as fungicides and herbicides. Their ability to interfere with the growth of various fungi and plants makes them valuable in this field .
Biological Activity Studies
Researchers investigate the biological activities of pyrazole derivatives, such as their impact on enzyme inhibition or activation. This is crucial for understanding how these compounds can be used to treat diseases that involve enzymatic dysregulation .
Mécanisme D'action
Pyrazoles
are a class of organic compounds with the formula C₃H₃N₂H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazoles are well-known in pharmaceutical chemistry for their various biological activities. They are used as intermediates in the synthesis of various drugs, including antipyretics, analgesics, and anti-inflammatory agents .
Aromatic compounds
, such as the 3,4-dimethylphenyl group in “5-(3,4-dimethylphenyl)-1H-pyrazole”, are a class of compounds that contain a ring of atoms with delocalized π electrons. They are known for their stability and are often involved in reactions such as electrophilic aromatic substitution .
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEURCIFOCLJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethylphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






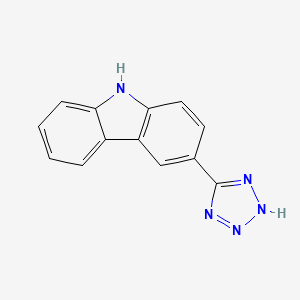


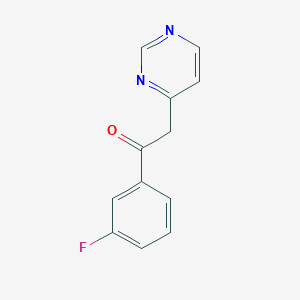

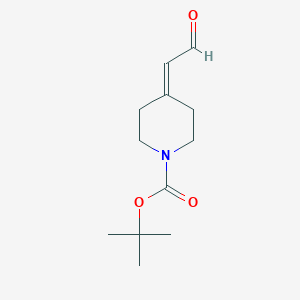
![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)
